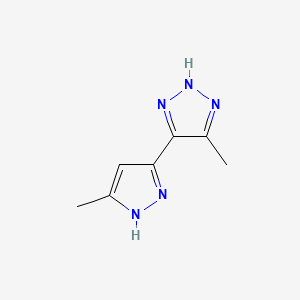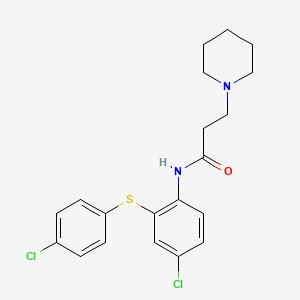
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is a complex organic compound with the molecular formula C20H22Cl2N2OS This compound is characterized by the presence of a piperidine ring, a propanamide group, and a chlorinated phenyl thioether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thioether Linkage: The reaction between 4-chlorothiophenol and 4-chloro-2-nitrobenzene under basic conditions to form 4-chloro-2-((4-chlorophenyl)thio)nitrobenzene.
Reduction of the Nitro Group: The reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation Reaction: The final step involves the reaction of the amine with 3-(1-piperidinyl)propanoic acid or its derivatives to form the desired 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide or thioether groups, using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or reduced thioether derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-
- 1-Piperidinepropionanilide, 4′-chloro-2′-((p-chlorophenyl)thio)
- 2-(3-Piperidinopropionamido)-4′,5-dichlorodiphenyl sulfide
Uniqueness
1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63916-56-3 |
|---|---|
Fórmula molecular |
C20H22Cl2N2OS |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-15-4-7-17(8-5-15)26-19-14-16(22)6-9-18(19)23-20(25)10-13-24-11-2-1-3-12-24/h4-9,14H,1-3,10-13H2,(H,23,25) |
Clave InChI |
KCGUXDJRVTZQAT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


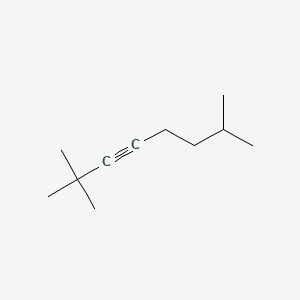

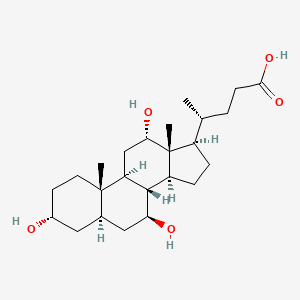
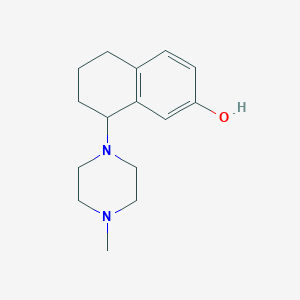
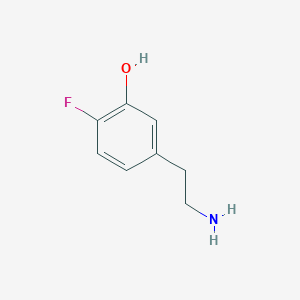
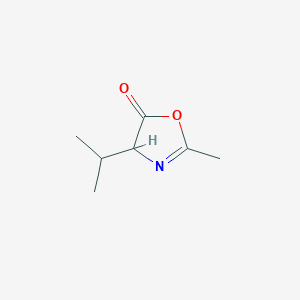
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)
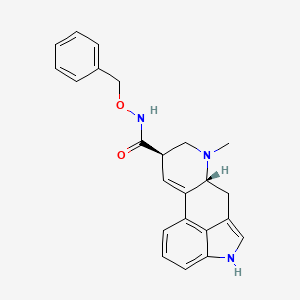
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
